
N2,N4,N6-Tri(pyridin-4-yl)-1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N4,N6-Tri(pyridin-4-yl)-1,3,5-triazine-2,4,6-triamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, which includes three pyridine rings attached to a triazine core, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of N2,N4,N6-Tri(pyridin-4-yl)-1,3,5-triazine-2,4,6-triamine typically involves the use of cyanuric chloride as a starting material. The synthetic route includes sequential nucleophilic substitution reactions where the chlorine atoms on the cyanuric chloride are replaced by pyridine rings. This process can be carried out under reflux conditions in solvents such as 1,4-dioxane or 1,2-dichloroethane, with an excess of the corresponding amine .
Chemical Reactions Analysis
N2,N4,N6-Tri(pyridin-4-yl)-1,3,5-triazine-2,4,6-triamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the pyridine rings can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Complex Formation: The nitrogen atoms in the pyridine rings can coordinate with metal ions, forming complexes that are useful in catalysis and other applications.
Scientific Research Applications
N2,N4,N6-Tri(pyridin-4-yl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Medicine: Some derivatives of 1,3,5-triazines have shown antitumor properties, making them candidates for cancer research.
Industry: The compound can be used in the production of herbicides and polymer photostabilizers.
Mechanism of Action
The mechanism of action of N2,N4,N6-Tri(pyridin-4-yl)-1,3,5-triazine-2,4,6-triamine involves its ability to form complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, thereby influencing biological pathways. The specific pathways and targets depend on the nature of the metal ion and the biological system .
Comparison with Similar Compounds
N2,N4,N6-Tri(pyridin-4-yl)-1,3,5-triazine-2,4,6-triamine can be compared with other 1,3,5-triazine derivatives such as:
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat cancers.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine with significant biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15N9 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-N,4-N,6-N-tripyridin-4-yl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C18H15N9/c1-7-19-8-2-13(1)22-16-25-17(23-14-3-9-20-10-4-14)27-18(26-16)24-15-5-11-21-12-6-15/h1-12H,(H3,19,20,21,22,23,24,25,26,27) |
InChI Key |
UJURXFYZKXSWLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1NC2=NC(=NC(=N2)NC3=CC=NC=C3)NC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


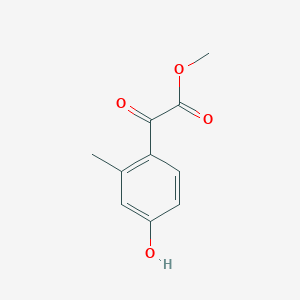
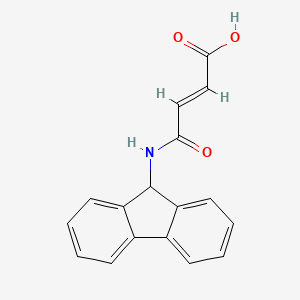
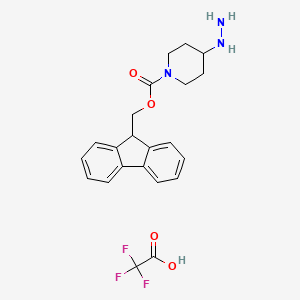



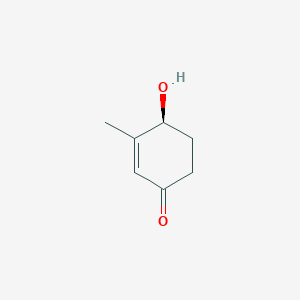
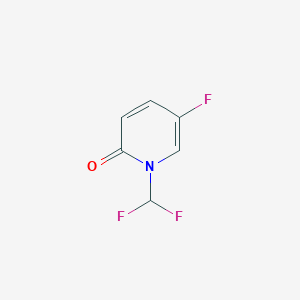
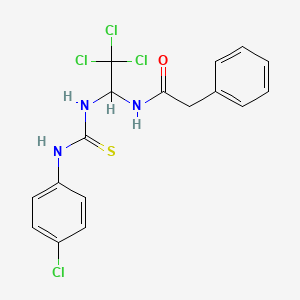
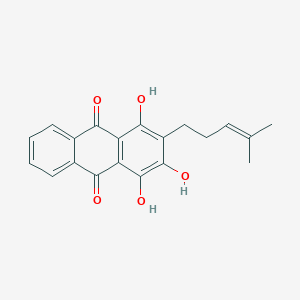
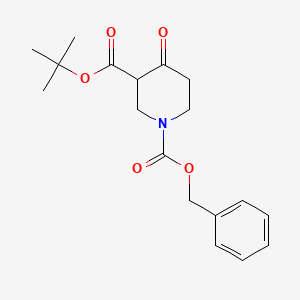

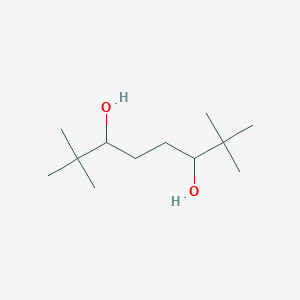
![tert-Butyl 2-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13132951.png)
